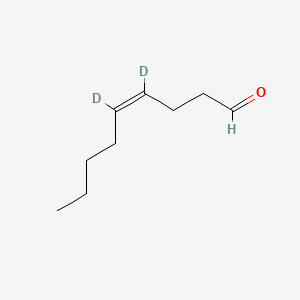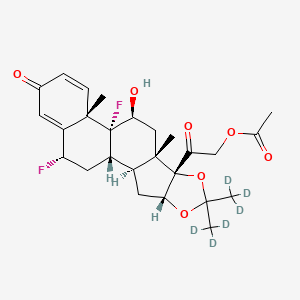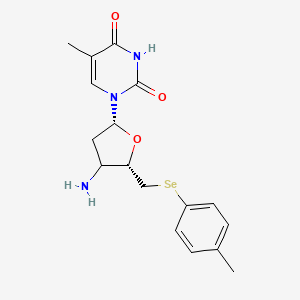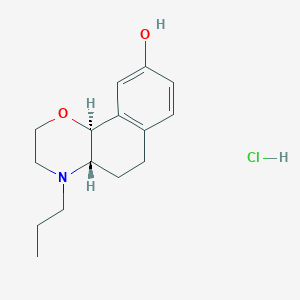
ent-Naxagolide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ent-Naxagolide Hydrochloride involves several steps. One common synthetic route includes the reaction of a precursor compound with PCl5 or oxalyl chloride to yield the corresponding acyl chloride. This intermediate is then cyclized using FeCl3 in a nitromethane-dichloromethane mixture to produce the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
ent-Naxagolide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
ent-Naxagolide Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of dopamine receptor interactions.
Biology: Researchers use it to investigate the role of dopamine receptors in various biological processes.
Industry: The compound is used in the development of new pharmaceuticals targeting dopamine receptors.
Wirkmechanismus
ent-Naxagolide Hydrochloride exerts its effects by acting as an agonist at dopamine D2 receptors. This interaction stimulates the receptors, mimicking the action of dopamine. The activation of these receptors plays a crucial role in modulating neurotransmission in the brain, which is particularly relevant in the treatment of Parkinson’s syndrome and other extrapyramidal disorders .
Vergleich Mit ähnlichen Verbindungen
ent-Naxagolide Hydrochloride is unique due to its specific action on dopamine D2 receptors. Similar compounds include:
Naxagolide Hydrochloride: Another dopamine D2-receptor agonist with similar applications.
Pramipexole: A non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: Another dopamine agonist used for similar therapeutic purposes.
These compounds share the common feature of targeting dopamine receptors but differ in their chemical structures and specific receptor affinities, which can influence their pharmacological profiles and therapeutic applications.
Eigenschaften
Molekularformel |
C15H22ClNO2 |
|---|---|
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
(4aS,10bS)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m0./s1 |
InChI-Schlüssel |
NNEACMQMRLNNIL-YYLIZZNMSA-N |
Isomerische SMILES |
CCCN1CCO[C@@H]2[C@@H]1CCC3=C2C=C(C=C3)O.Cl |
Kanonische SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)
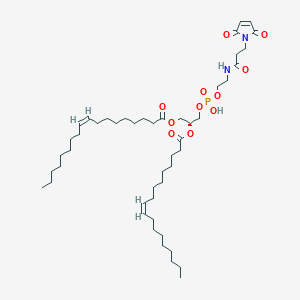
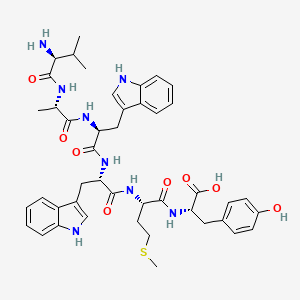
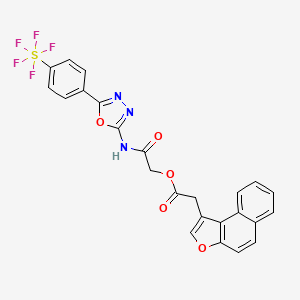

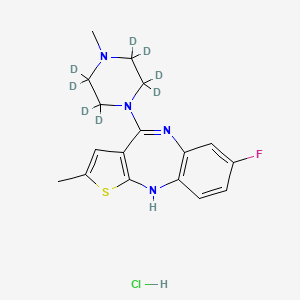

![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)
